molecular formula C30H25F3N4O2 B10922598 2-[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine

2-[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B10922598
M. Wt: 530.5 g/mol
InChI Key: SVMFJQBBOZRHIT-UHFFFAOYSA-N
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Description

2-[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

The synthesis of 2-[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine typically involves multi-step reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . The process may also involve Friedel-Crafts acylation, nitration, and subsequent reduction steps .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway. It interacts with active residues of ATF4 and NF-kB proteins, leading to reduced expression of the endoplasmic reticulum chaperone BIP and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives such as:

2-[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine stands out due to its specific combination of neuroprotective and anti-inflammatory properties, making it a unique candidate for further research and development.

Properties

Molecular Formula

C30H25F3N4O2

Molecular Weight

530.5 g/mol

IUPAC Name

2-[4-ethyl-3,5-bis(4-methoxyphenyl)pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C30H25F3N4O2/c1-4-24-27(20-10-14-22(38-2)15-11-20)36-37(28(24)21-12-16-23(39-3)17-13-21)29-34-25(19-8-6-5-7-9-19)18-26(35-29)30(31,32)33/h5-18H,4H2,1-3H3

InChI Key

SVMFJQBBOZRHIT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2=CC=C(C=C2)OC)C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CC=C4)C5=CC=C(C=C5)OC

Origin of Product

United States

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